Enhanced Antiproliferative Potency Against MCF-7 Cells vs. Unsubstituted Benzofuran-2-carbonitrile
In a series of cyanobenzofuran derivatives, the presence of the 3-hydroxy group in 3-hydroxy-1-benzofuran-2-carbonitrile contributes to a significant improvement in antiproliferative activity against the MCF-7 breast cancer cell line compared to the unsubstituted benzofuran-2-carbonitrile core. While the parent benzofuran-2-carbonitrile shows minimal activity, derivatives with 3-hydroxy substitution exhibited IC50 values in the low micromolar range, with the most potent analog (compound 2) achieving an IC50 of 4.17 µM [1]. This demonstrates the critical role of the 3-hydroxy group in enhancing the compound's bioactivity.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Representative 3-hydroxy-substituted cyanobenzofuran analog: 4.17 µM [1] |
| Comparator Or Baseline | Unsubstituted benzofuran-2-carbonitrile core (inactive/very weak activity) |
| Quantified Difference | Substantial increase in potency; activity gained from a baseline of inactivity to low micromolar inhibition. |
| Conditions | MCF-7 human breast cancer cell line; compared to doxorubicin (IC50 = 4.17-8.87 µM) and Afatinib (IC50 = 5.5-11.2 µM) [1]. |
Why This Matters
This potency differential makes 3-hydroxy-1-benzofuran-2-carbonitrile a valuable starting material or reference compound for medicinal chemistry programs targeting MCF-7 breast cancer, where the 3-hydroxy group is a key pharmacophoric feature.
- [1] El-Subbagh, H. I., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Semantic Scholar. View Source
